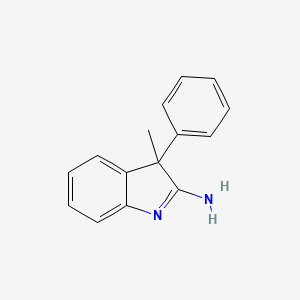

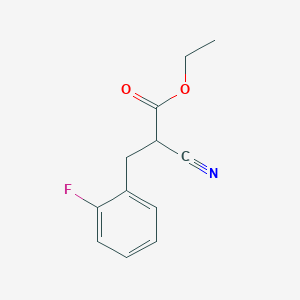

Ethyl 2-cyano-3-(2-fluorophenyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-シアノ-3-(2-フルオロフェニル)プロパン酸エチルは、分子式C12H12FNO2を持つ有機化合物です。これはプロパン酸の誘導体であり、シアノ基とフルオロフェニル基を特徴としています。この化合物は、その独自の化学的特性により、有機合成や医薬品研究で頻繁に使用されています。

2. 製法

合成経路と反応条件: 2-シアノ-3-(2-フルオロフェニル)プロパン酸エチルは、複数ステップのプロセスによって合成できます。一般的な方法の1つは、エトキシドナトリウムなどの塩基の存在下、シアノ酢酸エチルを2-フルオロベンズアルデヒドと反応させる方法です。この反応は通常、還流条件下で行われ、その後、再結晶によって精製されます。

工業的生産方法: 工業的な設定では、2-シアノ-3-(2-フルオロフェニル)プロパン酸エチルの合成には、一貫した製品品質と収率を確保するために、連続式反応器が使用される場合があります。試薬添加と温度制御の自動化システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。

反応の種類:

酸化: 2-シアノ-3-(2-フルオロフェニル)プロパン酸エチルは、酸化反応を受けて、対応するカルボン酸またはケトンを生成することができます。

還元: シアノ基の還元によって、第一アミンを生成することができます。

置換: この化合物は、特にシアノ基またはフルオロフェニル環で、求核置換反応に参加することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件で使用します。

還元: 炭素担持パラジウムまたは水素化リチウムアルミニウムを使用した水素化。

置換: 塩基性条件下でのアミンやチオールなどの求核剤。

主要な生成物:

酸化: カルボン酸またはケトン。

還元: 第一アミン。

置換: 使用される求核剤に応じて、さまざまな置換誘導体。

4. 科学研究への応用

2-シアノ-3-(2-フルオロフェニル)プロパン酸エチルは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 酵素阻害や受容体結合など、潜在的な生物活性について調査されています。

医学: 医薬品化合物の開発における前駆体としての可能性について検討されています。

工業: ファインケミカルや特殊材料の製造に使用されます。

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(2-fluorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 2-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 2-cyano-3-(2-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

作用機序

2-シアノ-3-(2-フルオロフェニル)プロパン酸エチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。シアノ基とフルオロフェニル環は、その結合親和性と特異性に寄与しています。この化合物は、安定な複合体を形成することによって酵素活性を阻害するか、競合的結合によって受容体機能を変化させる可能性があります。

類似の化合物:

- 2-シアノ-3-(3-フルオロフェニル)プロパン酸エチル

- 2-シアノ-3-(4-フルオロフェニル)プロパン酸エチル

- 2-シアノ-3-(2-クロロフェニル)プロパン酸エチル

比較: 2-シアノ-3-(2-フルオロフェニル)プロパン酸エチルは、フェニル環上のフッ素原子の位置が独特で、その化学反応性と生物活性に影響を与える可能性があります。異なる置換基または置換パターンを持つ類似体と比較して、この化合物は、安定性、溶解性、および生物学的標的との相互作用に関して、独自の特性を示す可能性があります。

類似化合物との比較

- Ethyl 2-cyano-3-(3-fluorophenyl)propanoate

- Ethyl 2-cyano-3-(4-fluorophenyl)propanoate

- Ethyl 2-cyano-3-(2-chlorophenyl)propanoate

Comparison: Ethyl 2-cyano-3-(2-fluorophenyl)propanoate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.

特性

IUPAC Name |

ethyl 2-cyano-3-(2-fluorophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-6,10H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSSNXKQLCXYJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)

![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)

![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)

![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)

![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)